molecular formula C23H24N6O2S B13862862 4-[[2-butyl-5-[(Z)-2-(2H-tetrazol-5-yl)-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid

4-[[2-butyl-5-[(Z)-2-(2H-tetrazol-5-yl)-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid

Cat. No.: B13862862
M. Wt: 448.5 g/mol
InChI Key: CQLSGOAAAQCWSV-PDGQHHTCSA-N
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Description

4-[[2-butyl-5-[(Z)-2-(2H-tetrazol-5-yl)-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a thiophene ring, and an imidazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-butyl-5-[(Z)-2-(2H-tetrazol-5-yl)-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and an appropriate aldehyde.

    Introduction of the Tetrazole Ring: This step involves the cyclization of an azide with a nitrile group under acidic conditions.

    Formation of the Thiophene Ring: This can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.

    Coupling Reactions: The final steps involve coupling the various rings together using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[[2-butyl-5-[(Z)-2-(2H-tetrazol-5-yl)-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced to form imidazolines.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine, chlorine, or nitrating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Imidazolines.

    Substitution: Halogenated or nitrated derivatives of the benzoic acid moiety.

Scientific Research Applications

4-[[2-butyl-5-[(Z)-2-(2H-tetrazol-5-yl)-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid has a wide range of scientific research applications, including:

    Medicinal Chemistry: Potential use as a therapeutic agent due to its unique structure and functional groups.

    Biological Research: Studying its interactions with biological targets, such as enzymes or receptors.

    Pharmaceutical Development: Investigating its potential as a drug candidate for various diseases.

    Industrial Applications: Use as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-[[2-butyl-5-[(Z)-2-(2H-tetrazol-5-yl)-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Losartan: A well-known angiotensin II receptor antagonist used to treat hypertension.

    Candesartan: Another angiotensin II receptor antagonist with a similar structure.

    Irbesartan: A compound with a similar tetrazole ring and imidazole ring structure.

Uniqueness

4-[[2-butyl-5-[(Z)-2-(2H-tetrazol-5-yl)-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid is unique due to the presence of the thiophene ring, which is not commonly found in similar compounds. This unique feature may confer distinct biological properties and therapeutic potential.

Properties

Molecular Formula

C23H24N6O2S

Molecular Weight

448.5 g/mol

IUPAC Name

4-[[2-butyl-5-[(Z)-2-(2H-tetrazol-5-yl)-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid

InChI

InChI=1S/C23H24N6O2S/c1-2-3-6-21-24-14-19(29(21)15-16-7-9-17(10-8-16)23(30)31)12-18(22-25-27-28-26-22)13-20-5-4-11-32-20/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,30,31)(H,25,26,27,28)/b18-12-

InChI Key

CQLSGOAAAQCWSV-PDGQHHTCSA-N

Isomeric SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(/CC3=CC=CS3)\C4=NNN=N4

Canonical SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C4=NNN=N4

Origin of Product

United States

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